3-(Propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol
CAS No.:
Cat. No.: VC16489219
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO |
|---|---|
| Molecular Weight | 169.26 g/mol |
| IUPAC Name | 3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-ol |
| Standard InChI | InChI=1S/C10H19NO/c1-7(2)11-5-8-3-4-9(6-11)10(8)12/h7-10,12H,3-6H2,1-2H3 |
| Standard InChI Key | ATWYZKIOJNYWNJ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC2CCC(C1)C2O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Framework and Stereochemistry
The compound belongs to the azabicyclo[3.2.1]octane family, characterized by a seven-membered bicyclic system containing one nitrogen atom. The core structure consists of two fused rings: a six-membered cyclohexane-like ring and a five-membered pyrrolidine-like ring . The hydroxyl group at position 8 and the isopropyl group at position 3 introduce steric and electronic complexity, influencing both reactivity and biological interactions.
Table 1: Key Molecular Properties
The stereochemistry at position 8 (hydroxyl) and position 3 (isopropyl) is critical for its biological activity. X-ray crystallography data for analogous compounds suggest a chair-like conformation for the bicyclic system, with substituents adopting equatorial positions to minimize steric strain .
Synthesis and Manufacturing
Historical Synthetic Routes
Early synthetic approaches for azabicyclo[3.2.1]octane derivatives relied on tropinone intermediates, which are costly and thermally unstable . For example, U.S. Patent 6,262,066 describes a method using nortropinone hydrochloride, which requires stringent anhydrous conditions and results in low yields .
Modern Optimized Protocols
A breakthrough method outlined in U.S. Patent 20060058343A1 eliminates tropinone dependencies. The process involves:
-
Condensation of Amines: Reacting benzylamine or substituted amines with 2,5-dimethoxytetrahydrofuran to form a pyrrolidine intermediate .
-
Bicyclization: Treating the intermediate with dicarbonyl compounds (e.g., acetylenedicarboxylate) under buffered conditions to form the azabicyclo core .
-
Functionalization: Introducing the isopropyl group via alkyl lithium reagents, followed by hydroxylation at position 8 using oxidative conditions .
Table 2: Synthetic Comparison
Pharmacological Significance
NOP Receptor Agonism
Structural analogs of 3-(propan-2-yl)-3-azabicyclo[3.2.1]octan-8-ol exhibit potent nociceptin/orphanin FQ peptide (NOP) receptor agonism . The NOP receptor, a member of the opioid receptor family, modulates pain perception, anxiety, and cough reflexes. In vitro assays using HEK-293 cells expressing human NOP receptors show an EC₅₀ of 11 nM for related compounds, comparable to reference agonists like Ro64-6198 .
Analgesic and Anxiolytic Effects
Preclinical studies in rodent models demonstrate that azabicyclo[3.2.1]octan-8-ol derivatives:
-
Reduce inflammatory pain by 78% at 10 mg/kg (vs. 45% for ibuprofen) .
-
Decrease anxiety-like behaviors in elevated plus-maze tests by 60% at 5 mg/kg .
These effects are mediated through NOP receptor-dependent inhibition of cyclic AMP production and calcium channel modulation .
Physicochemical Properties
Solubility and Stability
The compound’s logP value of 1.82 (calculated via XLogP3) suggests moderate lipophilicity, balancing blood-brain barrier penetration and aqueous solubility . Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, indicating robustness for formulation .
Table 3: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 142–144°C | Differential Scanning Calorimetry |
| Aqueous Solubility (25°C) | 3.8 mg/mL | Shake-flask |
| pKa (Hydroxyl) | 9.4 ± 0.2 | Potentiometric Titration |
| Hazard | GHS Code | Precautionary Measures |
|---|---|---|
| Acute Toxicity | H301 | P264, P270, P301+P310+P330 |
| Storage | – | Inert atmosphere, 2–8°C |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a key intermediate in synthesizing advanced NOP agonists. For instance, 8-[bis(2-chlorophenyl)methyl]-3-pyrimidin-2-yl derivatives derived from this scaffold are in Phase II trials for neuropathic pain .
Asymmetric Catalysis
Chiral variants of the azabicyclo[3.2.1]octan-8-ol framework act as ligands in enantioselective hydrogenation, achieving 98% ee in the synthesis of β-amino alcohols .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume